(4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride
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Overview
Description
(4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride is a chemical compound with the molecular formula C16H18ClN·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group and a propan-2-ylphenyl group attached to a methanamine backbone, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-isopropylbenzylamine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the intermediate (4-chlorophenyl)-(4-propan-2-ylphenyl)methanamine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), alkoxides, amines
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Hydroxylated, alkoxylated, or aminated derivatives
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is utilized to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)-(4-methylphenyl)methanamine;hydrochloride
- (4-Chlorophenyl)-(4-ethylphenyl)methanamine;hydrochloride
- (4-Chlorophenyl)-(4-tert-butylphenyl)methanamine;hydrochloride
Uniqueness
Compared to similar compounds, (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
(4-chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN.ClH/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14;/h3-11,16H,18H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMSYSVVYRSPBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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